(2R,3S)-C75 mechanism of action in cancer cells
(2R,3S)-C75 mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of (2R,3S)-C75 in Cancer Cells
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2R,3S)-C75, a pivotal synthetic inhibitor of Fatty Acid Synthase (FASN). It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. We will dissect its core mechanism, downstream cellular consequences, and the critical experimental methodologies required for its evaluation.
Introduction: Targeting Cancer Metabolism via Fatty Acid Synthase
Many cancer types, including those of the breast, prostate, colon, and ovary, exhibit a marked upregulation of Fatty Acid Synthase (FASN), the enzyme responsible for the de novo synthesis of fatty acids.[1][2] This metabolic reprogramming provides rapidly proliferating cancer cells with the necessary lipids for membrane formation, energy storage, and signaling. The differential expression of FASN between cancer and normal tissues establishes it as a compelling target for anticancer drug development.[1]
(2R,3S)-C75 is a synthetic, α-methylene-γ-butyrolactone-based compound designed as a competitive and irreversible inhibitor of FASN.[1][3] Its efficacy in preclinical models has demonstrated significant antitumor activity, making a thorough understanding of its mechanism of action critical for its potential therapeutic application.[1][4][5]
Core Mechanism: Direct Inhibition of Fatty Acid Synthase
The primary antitumor activity of C75 is mediated through its direct interaction with and inhibition of FASN.[1] C75 acts as a slow-binding inhibitor, meaning the extent of FASN inhibition increases with the preincubation time of the enzyme and the compound.[1][2] This interaction covalently modifies the β-ketoacyl synthase (KS) domain of FASN, thereby blocking the condensation reaction, which is the rate-limiting step in fatty acid synthesis.
The direct consequence of FASN inhibition is a rapid halt in the synthesis of long-chain fatty acids, such as palmitate. This can be experimentally verified by measuring the incorporation of radiolabeled precursors like [U-¹⁴C]acetate into cellular lipids, where C75 treatment leads to a significant reduction in labeled phospholipids and triglycerides.[1][2]
A critical biochemical outcome of FASN inhibition by C75 is the intracellular accumulation of the FASN substrate, malonyl-CoA.[1] This buildup is not merely a metabolic bottleneck but a key signaling event that mediates the subsequent cytotoxic effects of C75.[1]
Caption: Core mechanism of C75 action on FASN.
Downstream Cellular Consequences
The metabolic disruption caused by C75 triggers a cascade of events culminating in cancer cell death and proliferation arrest.
Induction of Apoptosis
Following the inhibition of fatty acid synthesis, cancer cells treated with C75 undergo programmed cell death, or apoptosis.[1][4] The accumulation of malonyl-CoA is considered a primary mediator of this apoptotic response.[1] The apoptotic cascade involves the activation of key executioner enzymes, the caspases. Studies in breast cancer cell lines have shown that C75, both alone and in combination with other agents, induces apoptosis through the activation of initiator caspase-9 and executioner caspases-3 and -7.[6] Caspase activation leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), dismantling the cell and ensuring its orderly demise.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, C75 is a potent inducer of cell cycle arrest.[8] The specific phase of arrest appears to be cell-type dependent. In some hepatocellular carcinoma (HCC) cell lines, C75 induces a G2-phase arrest, while in others, it triggers a G1-phase arrest.[8] This process is often linked to the modulation of key cell cycle regulatory proteins. The arrest allows the cell to halt proliferation in response to metabolic stress.
Interestingly, the mechanism of C75-induced cell cycle arrest in HCC cells has been linked to the activation of the p38 MAPK signaling pathway, while being independent of p53 status.[8] Inhibition of p38 MAPK can partially reverse the cell cycle arrest and restore levels of cyclins A, B1, and D1, suggesting a causal link.[8]
Caption: Downstream effects of C75 in cancer cells.
Dual Action: Stimulation of Fatty Acid Oxidation
A unique characteristic of C75 that distinguishes it from other FASN inhibitors is its dual mechanism of action.[9] Beyond inhibiting fatty acid synthesis, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial import and oxidation of long-chain fatty acids.[9][10] This concurrent stimulation of fatty acid breakdown contributes significantly to its overall metabolic impact and cytotoxicity.[9]
Considerations for Off-Target Effects
While FASN is the primary target of C75, it is crucial for drug development professionals to rigorously evaluate potential off-target effects. The efficacy of many clinical-stage cancer drugs has been found to be independent of their putative targets, with cytotoxicity resulting from unintended interactions.[11][12][13][14][15] Genetic validation techniques, such as CRISPR-Cas9-mediated knockout of the target gene (FASN), are essential to confirm that the cytotoxic effects of C75 are indeed on-target.[11] If C75 retains its ability to kill cancer cells in which FASN has been completely knocked out, it would indicate that its mechanism relies on off-target effects.[11][12]
Quantitative Data Summary
The cytotoxic potency of C75 varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| PC3 | Prostate Cancer | Clonogenic | 35 | [4][10] |
| LNCaP | Prostate Cancer | Spheroid Growth | 50 | [4][10] |
| A375 | Human Melanoma | FASN Inhibition | 32.43 | [4] |
| Various | General | FASN Inhibition | 200 | [3] |
Key Experimental Protocols
Validating the mechanism of action of C75 requires robust and reproducible experimental protocols. The following are foundational assays for any investigation into C75 or similar FASN inhibitors.
FASN Activity Assay (Radiometric)
This protocol provides a direct measure of de novo fatty acid synthesis in whole cells and its inhibition by C75. The principle relies on feeding cells a radiolabeled lipid precursor and quantifying its incorporation into the total lipid pool.
-
Causality: This assay directly confirms that C75 inhibits the intended metabolic pathway within a cellular context, linking target engagement to a functional outcome.[1]
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HL-60, SKBr3) in appropriate media and allow them to adhere and reach exponential growth phase.
-
Treatment: Treat cells with varying concentrations of C75 (e.g., 0-50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
Radiolabeling: Add [U-¹⁴C]acetate to the culture medium of both treated and control cells and incubate for 2-4 hours to allow for incorporation into newly synthesized lipids.
-
Cell Lysis & Lipid Extraction: Harvest the cells, wash with cold PBS to remove unincorporated label, and lyse them. Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol mixture to separate lipids from aqueous components.
-
Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to total protein content for each sample. Express the results as a percentage of the vehicle-treated control to determine the extent of FASN inhibition.
Caption: Workflow for FASN radiometric activity assay.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases, providing a direct measure of apoptosis induction.
-
Causality: A positive result in this assay demonstrates that C75 treatment activates the central machinery of apoptosis, confirming the observed cell death is programmed and not necrotic.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with C75 (e.g., 10-50 µM) or a positive control (e.g., staurosporine) for a specified time (e.g., 24-48 hours). Include a vehicle control group.
-
Cell Lysis: Prepare cell lysates according to the manufacturer's protocol, typically involving a chilled lysis buffer and a brief incubation on ice.[16][17]
-
Reaction Setup: In a new 96-well plate, combine the cell lysate with a reaction buffer containing a specific fluorogenic caspase substrate, such as Ac-DEVD-AMC.[17] This substrate contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter (AMC).[17]
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours, protected from light.[16][17] During this time, active caspase-3/7 in the lysate will cleave the substrate, releasing the fluorescent AMC molecule.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17]
-
Data Analysis: Background-subtract the fluorescence values and normalize to the protein concentration of the lysate. Express caspase activity as a fold change relative to the vehicle-treated control.
Caption: Workflow for fluorometric caspase-3/7 assay.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This protocol allows for the quantitative analysis of DNA content in a cell population, revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Causality: This method provides a snapshot of the cell population's proliferative status, directly showing if C75 causes cells to accumulate in a specific phase, which is the definition of cell cycle arrest.[19]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells to ~70% confluency and treat with C75 or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest and Fixation: Harvest cells (including any floating cells) and wash with cold PBS. Fix the cells by resuspending the pellet while slowly adding ice-cold 70% ethanol dropwise with gentle vortexing.[20][21] This permeabilizes the cells and preserves their DNA. Incubate at -20°C for at least 2 hours.[20]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[21][22]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[22] PI is a fluorescent dye that intercalates with DNA stoichiometrically. RNase A is critical to digest RNA, which PI can also bind to, ensuring the signal is specific to DNA content.[22]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[22]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of PI in individual cells. The resulting histogram will show distinct peaks corresponding to cells with 2n DNA content (G0/G1 phase) and 4n DNA content (G2/M phase), with cells in S phase distributed between them.
-
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.[22]
Caption: Workflow for cell cycle analysis via flow cytometry.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center Flow Cytometry.
- C75 trans Fatty Acid Synthase inhibitor. Selleck Chemicals.
- Caspase Protocols in Mice. PubMed Central, NIH.
- Caspases activity assay procedures. ScienceDirect.
- Assaying cell cycle status using flow cytometry. PubMed Central, NIH.
- Cell Cycle Tutorial Contents. Source not specified, likely institutional resource.
- Cell cycle analysis. Wikipedia.
- Caspase Activity Assay.
- Protocol for detection of caspases using immunofluorescence. Abcam.
- Caspase-3 activity assay. CUSABIO.
-
Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454. [Link]
- C75 | Fatty Acid Synthase Inhibitor. MedchemExpress.com.
- Application Notes and Protocols for GSK264220A, a Fatty Acid Synthase (FASN) Inhibitor. Benchchem.
- C75's Metabolic Impact: A Comparative Analysis of a Dual-Action F
- C75 inhibits FAS and fatty acid synthesis.
-
Wang, C., et al. (2019). Inhibition of FASN suppresses the malignant biological behavior of non-small cell lung cancer cells via deregulating glucose metabolism and AKT/ERK pathway. Journal of Cellular and Molecular Medicine, 23(7), 4645-4656. [Link]
- THE FATTY ACID SYNTHASE (FAS) INHIBITOR C75 AND... Ovid.
- C75, fatty acid synthase (FAS) inhibitor. Abcam.
-
Lee, J. S., et al. (2022). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites, 12(1), 74. [Link]
- Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway.
- Therapeutic efficacy of FASN inhibition in preclinical models of HCC. PubMed Central, NIH.
- C75 inhibits FAS and fatty acid synthesis.
- Apoptosis in breast cancer cells by C75 and celecoxib via caspase pathway.
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Gao, Y., et al. (2006). Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma. Cancer Biology & Therapy, 5(8), 978-985. [Link]
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.
- C75 treatment impacts cell cycle status and reduces pro-apoptotic...
- Fatty Acid Synthase Promotes Hepatocellular Carcinoma Growth via S-Phase Kinase-Associated Protein 2/p27KIP1 Regul
- The molecular architecture of cell cycle arrest. PubMed Central, NIH.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Davidone C Induces the Death of Hepatocellular Carcinoma Cells by Promoting Apoptosis and Autophagy. PubMed Central.
- Many experimental drugs veer off course when targeting cancer. MDEdge.
- Many cancer drugs don't hit their intended targets: study. Fierce Biotech.
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Davidone C Induces the Death of Hepatocellular Carcinoma Cells by Promoting Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
